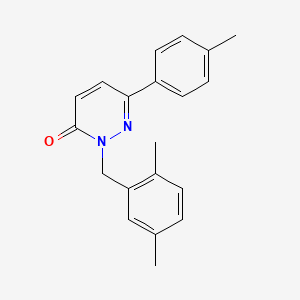

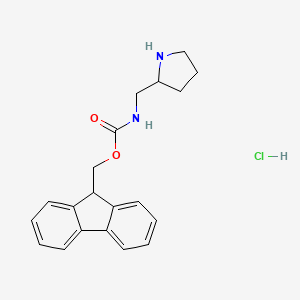

2-(2,5-dimethylbenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(2,5-dimethylbenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one" is a derivative of pyridazin-3(2H)-one, which is a core structure for various synthetic compounds with potential biological activities. The pyridazinone scaffold is known for its versatility in medicinal chemistry, serving as a basis for the development of compounds with a wide range of pharmacological properties.

Synthesis Analysis

The synthesis of pyridazin-3(2H)-one derivatives can be achieved through various synthetic routes. A general method for the synthesis of pyridazin-3-one derivatives involves the reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds, which can yield a variety of substituted pyridazinones with excellent yields . Another approach for synthesizing disubstituted pyridazin-3(2H)-ones starts from 2-diethoxyphosphoryl-4-oxoalkanoates and hydrazines, followed by a Horner-Wadsworth-Emmons olefination of aldehydes . Additionally, the synthesis of 2-(2-chloroethyl)-5-chloro-6-phenyl-pyridazin-3(2H)-one from mucochloric acid and benzene under mild conditions has been reported, which could be adapted for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of pyridazin-3(2H)-one derivatives is characterized by the presence of a six-membered pyridazine ring. The substitution pattern on the ring can significantly influence the compound's chemical and biological properties. X-ray crystallographic analysis has been used to determine the structures of newly synthesized pyridazinone derivatives, confirming the expected molecular frameworks .

Chemical Reactions Analysis

Pyridazin-3(2H)-one derivatives can participate in various chemical reactions due to their reactive sites. For instance, the 6-acetyl-3-oxopyridazine derivative can react with DMF-DMA to afford enaminone derivatives, which can further react with aminoazoles to yield azolo[1,5-a]pyrimidine derivatives . These reactions demonstrate the reactivity of the pyridazinone core and its utility in synthesizing fused azine structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazin-3(2H)-one derivatives are influenced by the substituents on the pyridazine ring. For example, the introduction of methyl groups can affect the basicity, stability, and antioxidant properties of the compounds . The stability of these compounds can vary, with some being indefinitely stable to air oxidation, while others may decompose upon extended exposure to the atmosphere . The reactivity towards peroxyl radicals in autoxidation reactions can also be a significant property, especially for compounds designed as antioxidants .

科学的研究の応用

Synthesis and Chemical Properties

- The synthesis of new pyridazin-3(2H)-one derivatives, including those structurally similar to 2-(2,5-dimethylbenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one, has been explored for potential applications in various fields. A study by Sayed, Khalil, Ahmed, and Raslan (2002) discusses the smooth coupling of key intermediates for the synthesis of pyridazinones and pyridazine-6-imines, which are structurally related to the compound of interest (Sayed, Khalil, Ahmed, & Raslan, 2002).

Applications in Herbicides

- Pyridazinone compounds, including variants of the one , have been found to inhibit photosynthesis in barley, which explains their application as herbicides. Hilton, Scharen, St. John, Moreland, and Norris (1969) found that these compounds, including pyrazon, inhibit the Hill reaction in plants, contributing to their phytotoxicity (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

Anticancer and Antiangiogenic Properties

- Kamble, Sawant, Sawant, Pisal, Gacche, Kamble, and Kamble (2015) synthesized and evaluated new pyridazin-3(2H)-one derivatives for their anticancer, antiangiogenic, and antioxidant activities. The study indicates the potential of these derivatives, structurally similar to the compound of interest, in inhibiting the viability of various human cancer cell lines (Kamble et al., 2015).

Structural and Thermal Analysis

- Kalai, Çınar, Lai, Daoui, Chelfi, Allali, Dege, Karrouchi, and Benchat (2020) conducted a study on the synthesis, spectroscopic characterization, thermal behavior, and stability of a novel pyridazin-3(2H)-one derivative. This study provides insight into the stability and potential applications of compounds structurally similar to 2-(2,5-dimethylbenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one (Kalai et al., 2020).

Tautomeric Stability in Pharmaceutical Applications

- Katrusiak and Katrusiak (2004) investigated the tautomeric stability and temperature variation of pyridazinone compounds. This research is relevant to understanding the behavior of pyridazinone derivatives, like the one , in pharmaceutical applications (Katrusiak & Katrusiak, 2004).

Histamine H3 Receptor Antagonists/Inverse Agonists

- Hudkins, Raddatz, Tao, Mathiasen, Aimone, Becknell, Prouty, Knutsen, Yazdanian, Moachon, Ator, Mallamo, Marino, Bacon, and Williams (2011) identified pyridazin-3-one derivatives as potent histamine H3 receptor antagonists/inverse agonists, indicating potential use in treating attentional and cognitive disorders (Hudkins et al., 2011).

Antimicrobial Activity

- Alonazy, Al-Hazimi, and Korraa (2009) synthesized and evaluated the antimicrobial activities of pyridazinone derivatives, contributing to the understanding of their potential use in antimicrobial applications (Alonazy, Al-Hazimi, & Korraa, 2009).

特性

IUPAC Name |

2-[(2,5-dimethylphenyl)methyl]-6-(4-methylphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c1-14-5-8-17(9-6-14)19-10-11-20(23)22(21-19)13-18-12-15(2)4-7-16(18)3/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJZVASJBYPEHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49649748 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(2,5-dimethylbenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

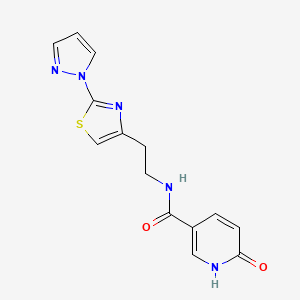

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541822.png)

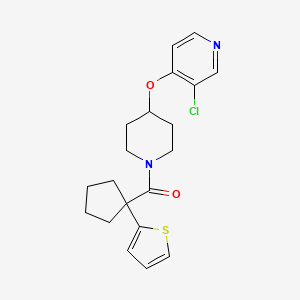

![Benzo[d][1,3]dioxol-5-yl(3-(4-(methylsulfonyl)piperazine-1-carbonyl)azetidin-1-yl)methanone](/img/structure/B2541824.png)

![Methyl 6-isopropyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2541837.png)

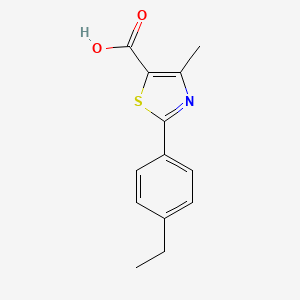

![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2541840.png)

![N-butyl-3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2541842.png)